molecular formula C11H14FNO2 B6177400 ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate CAS No. 2715119-72-3

ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate

Cat. No. B6177400
CAS RN: 2715119-72-3
M. Wt: 211.2
InChI Key:
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Description

Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate, also known as ECF, is a synthetic organic compound that has been used for a variety of scientific research applications. It is a colorless liquid with a low melting point and a high boiling point, making it an ideal compound for a variety of laboratory experiments. ECF has been studied for its potential use in a wide range of biochemical and physiological processes, and its use in research has been increasing in recent years.

Scientific Research Applications

Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. It has been used as a model compound to study the effects of various drugs on biochemical and physiological processes. It has also been used to study the effects of various compounds on the body, such as hormones and neurotransmitters. Additionally, ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate has been used to study the effects of various drugs on the brain, including the effects of stimulants, depressants, and hallucinogens.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is not yet fully understood. However, it is believed to interact with various receptors in the body, including the mu-opioid receptor, the serotonin receptor, and the dopamine receptor. It is thought to act as an agonist or antagonist at these receptors, depending on the concentration of the compound. Additionally, ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is believed to interact with various enzymes in the body, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate has been studied for its potential effects on the body. It has been found to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the release of neurotransmitters, such as serotonin and dopamine. It has also been found to have an inhibitory effect on the release of hormones, such as cortisol and adrenaline. Additionally, ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate has been found to have an inhibitory effect on the activity of various enzymes, including monoamine oxidase.

Advantages and Limitations for Lab Experiments

Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate has several advantages for lab experiments, including its low melting point and high boiling point, making it an ideal compound for a variety of laboratory experiments. Additionally, ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is a toxic compound and should be handled with caution. Additionally, ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is a synthetic compound and its effects on the body are not yet fully understood.

Future Directions

The potential applications of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate are vast and there are a number of future directions for research. One potential direction is to further study the effects of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate on biochemical and physiological processes. Additionally, further research could be conducted to study the effects of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate on various diseases, such as cancer and Alzheimer's disease. Additionally, further research could be conducted to study the effects of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate on the brain, such as its effects on memory and learning. Finally, further research could be conducted to study the potential therapeutic applications of ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate, such as its potential use as an antidepressant or an anxiolytic.

Synthesis Methods

Ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate is typically synthesized using a two-step reaction. The first step involves reacting ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate with a base, such as sodium hydroxide, to form an intermediate product. The intermediate product is then reacted with an acid, such as hydrochloric acid, to form the final product. The reaction is typically conducted at room temperature and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate involves the reaction of a spirocyclic ketone with ethyl cyanoacetate and fluorine gas in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Spirocyclic ketone", "Ethyl cyanoacetate", "Fluorine gas", "Lewis acid catalyst" ], "Reaction": [ "Add the spirocyclic ketone and Lewis acid catalyst to a reaction flask", "Add ethyl cyanoacetate to the reaction flask and stir at room temperature", "Heat the reaction mixture to reflux and add fluorine gas slowly over several hours", "Cool the reaction mixture and extract with ethyl acetate", "Wash the organic layer with water and brine, then dry over magnesium sulfate", "Concentrate the solution and purify the product by column chromatography" ] }

CAS RN

2715119-72-3

Product Name

ethyl 2-cyano-6-fluorospiro[3.3]heptane-2-carboxylate

Molecular Formula

C11H14FNO2

Molecular Weight

211.2

Purity

95

Origin of Product

United States

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